molecular formula C15H28N2O3S B14078084 (R,E)-tert-butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate

(R,E)-tert-butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate

Cat. No.: B14078084
M. Wt: 316.5 g/mol
InChI Key: OSFSLHGOXVVNSS-OAQYLSRUSA-N
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Description

(R,E)-tert-butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a tert-butylsulfinyl group, and an imino group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-tert-butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butylsulfinyl imines. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like trifluoroacetic acid or Lewis acids to facilitate the reaction. The process may also involve steps such as purification through column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(R,E)-tert-butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylsulfinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

(R,E)-tert-butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (R,E)-tert-butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds or interact with active sites of enzymes, potentially inhibiting their activity. The tert-butylsulfinyl group can also influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (R,E)-Benzyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate
  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
  • 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide

Uniqueness

(R,E)-tert-butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylsulfinyl group, in particular, can enhance the compound’s stability and reactivity compared to similar compounds. Additionally, the piperidine ring structure contributes to its potential as a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C15H28N2O3S

Molecular Weight

316.5 g/mol

IUPAC Name

tert-butyl 4-[[(R)-tert-butylsulfinyl]iminomethyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O3S/c1-14(2,3)20-13(18)17-9-7-12(8-10-17)11-16-21(19)15(4,5)6/h11-12H,7-10H2,1-6H3/t21-/m1/s1

InChI Key

OSFSLHGOXVVNSS-OAQYLSRUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=N[S@](=O)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=NS(=O)C(C)(C)C

Origin of Product

United States

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